

A Comparative Analysis of AH001 with Other Known Protein Degraders

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Compound of Interest

Compound Name: AH001

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For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation (TPD) is rapidly advancing, offering a novel therapeutic modality to address diseases driven by aberrant proteins. This guide provides a comparative analysis of **AH001**, a first-in-class, AI-designed topical protein degrader, with other well-characterized protein degraders, primarily focusing on those targeting the androgen receptor (AR). While detailed quantitative preclinical and clinical data for **AH001** are not yet publicly available, this comparison is based on accessible information and aims to provide a valuable overview for researchers and drug development professionals.

Introduction to AH001

AH001 is a novel small molecule designed by AnHorn Medicines using a generative AI platform. It functions as a protein degrader that selectively targets the androgen receptor (AR), a key driver in androgenetic alopecia (male pattern hair loss). A significant differentiator for **AH001** is its topical application, designed to act locally at the disease site, thereby minimizing systemic side effects often associated with oral hormonal inhibitors.^[1] The successful completion of a U.S. Phase I clinical trial in 2025 confirmed the safety and tolerability of **AH001**.^[1]

Comparative Analysis with Other Androgen Receptor Degraders

While **AH001** is in the early stages of clinical development with limited public data, a comparison with more established AR-targeting protein degraders, such as the oral PROTACs (Proteolysis Targeting Chimeras) ARV-110 (Bavdegalutamide) and BMS-986365, can provide context on the current landscape of AR-targeted degradation.

Feature	AH001	ARV-110 (Bavdegalutamide)	BMS-986365
Target	Androgen Receptor (AR)	Androgen Receptor (AR)	Androgen Receptor (AR)
Modality	Targeted Protein Degradator	PROTAC	PROTAC
Administration	Topical	Oral	Oral
Indication	Androgenetic Alopecia	Metastatic Castration-Resistant Prostate Cancer (mCRPC)	Metastatic Castration-Resistant Prostate Cancer (mCRPC)
Development Stage	Phase I Completed[1]	Phase II[2]	Phase III[3]
Mechanism	Selective elimination of AR[1]	Recruits Cereblon E3 ligase to ubiquitinate and degrade AR[4]	Dual mechanism: AR degradation via Cereblon E3 ligase and competitive antagonism[3][5]
DC50	Data not publicly available	<1 nM to ~1.6 nM in various prostate cancer cell lines[6][7][8]	10-40 nM[9]
Dmax	Data not publicly available	>90% in vivo[10]	81-93% (Ymin 7-19%)[9]
Key Differentiators	AI-driven design, topical application for localized effect.[1]	First PROTAC to enter clinical trials[4]	Dual mechanism of action, potent against wild-type and mutant AR[5][11]

Comparison with Other Classes of Protein Degraders

To provide a broader context, it is useful to compare the general mechanisms of different protein degrader classes.

Degrader Class	Example(s)	Mechanism of Action	Key Characteristics
PROTACs	ARV-110, BMS-986365, dBET1	Heterobifunctional molecules that bring a target protein and an E3 ubiquitin ligase into proximity, leading to ubiquitination and proteasomal degradation of the target.	Catalytic in action, can degrade proteins previously considered "undruggable". Often large molecules with potential pharmacokinetic challenges.
Molecular Glues	Lenalidomide	Monovalent small molecules that induce a novel interaction between an E3 ligase and a target protein, leading to the target's degradation.	Smaller molecules with potentially better drug-like properties. Often discovered serendipitously.
Topical Degraders	AH001	Designed for localized delivery to the skin, aiming to degrade target proteins in specific tissues while minimizing systemic exposure.	Offers the potential for improved safety and tolerability by avoiding systemic side effects. Formulation and skin penetration are key challenges.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of protein degraders.

Western Blotting for Protein Degradation

Objective: To quantify the reduction in the level of a target protein following treatment with a degrader.

Protocol:

- **Cell Culture and Treatment:** Plate cells (e.g., prostate cancer cell lines for AR degraders) at an appropriate density and allow them to adhere overnight. Treat the cells with the protein degrader at various concentrations and for different durations.
- **Cell Lysis:** Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA or Bradford assay to ensure equal loading.
- **SDS-PAGE and Transfer:** Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
- **Immunoblotting:** Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Androgen Receptor antibody). After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- **Detection and Analysis:** Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β -actin or GAPDH).

In Vitro Ubiquitination Assay

Objective: To determine if the protein degrader induces the ubiquitination of the target protein.

Protocol:

- **Reaction Mixture:** In a microcentrifuge tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme, E3 ligase (e.g., Cereblon or VHL), ubiquitin, the target protein, and the protein degrader in an ATP-containing reaction buffer.
- **Incubation:** Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination cascade to occur.
- **Termination of Reaction:** Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
- **Western Blotting:** Analyze the reaction products by western blotting using an antibody specific to the target protein or a tag (if using tagged proteins) to detect the higher molecular weight ubiquitin-conjugated forms of the target protein.

Cell Viability Assay

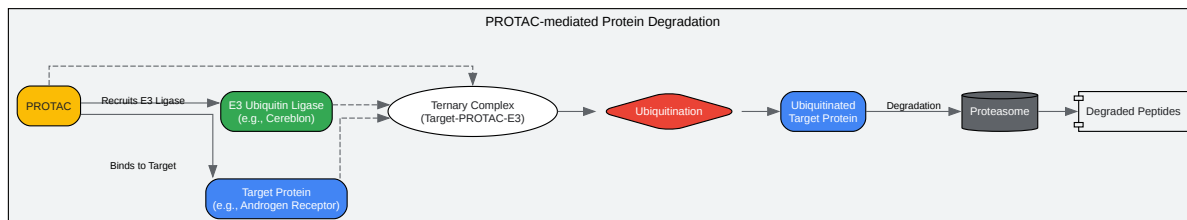
Objective: To assess the cytotoxic effects of the protein degrader on cells.

Protocol:

- **Cell Seeding and Treatment:** Seed cells in a 96-well plate and treat them with a range of concentrations of the protein degrader. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
- **Incubation:** Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
- **Viability Reagent Addition:** Add a cell viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a resazurin-based reagent (e.g., alamarBlue) to each well.
- **Incubation and Measurement:** Incubate the plate according to the manufacturer's instructions to allow for the conversion of the reagent by viable cells. Measure the absorbance or fluorescence using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the IC₅₀ value (the concentration at which 50% of cell growth is

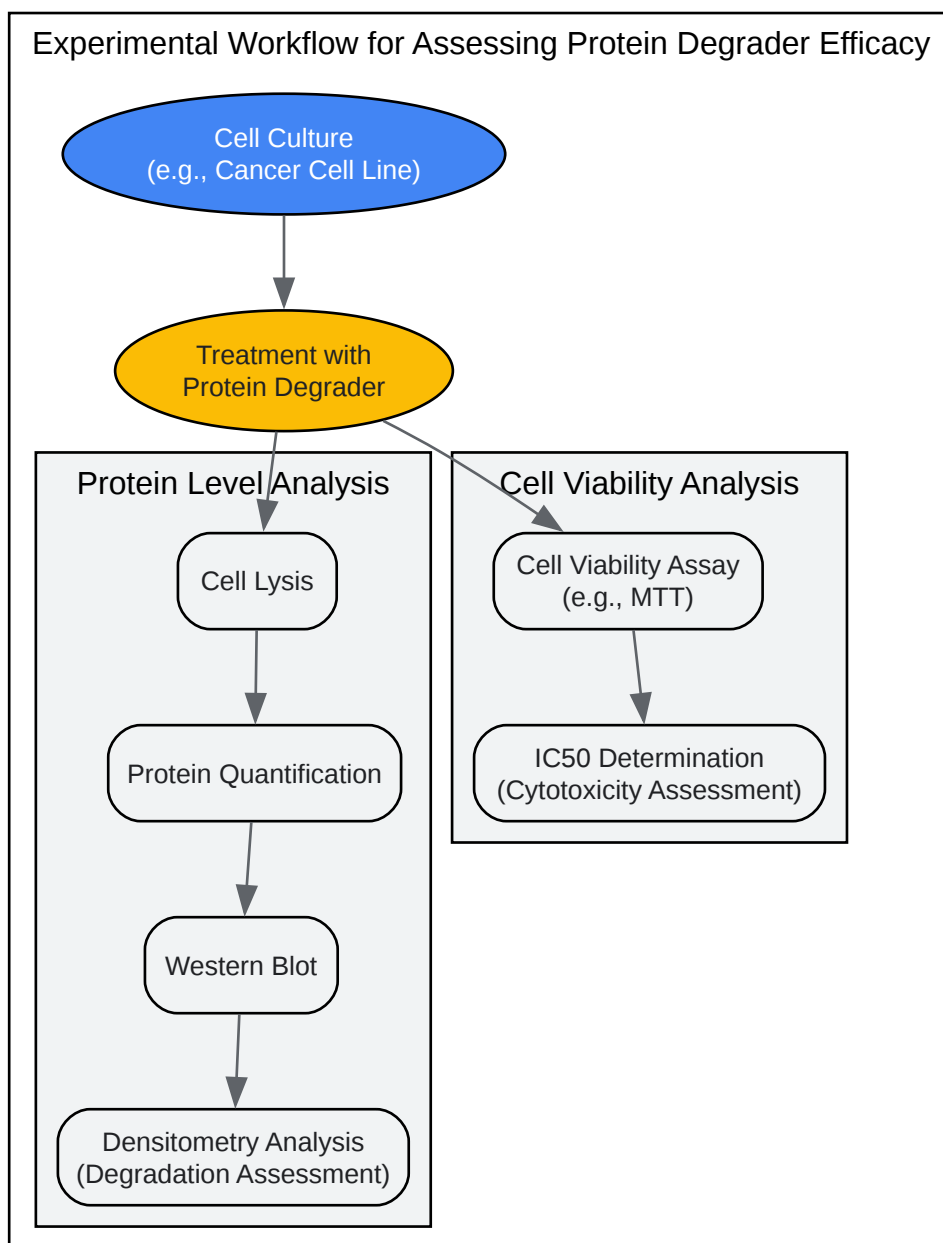
inhibited).

Visualizations



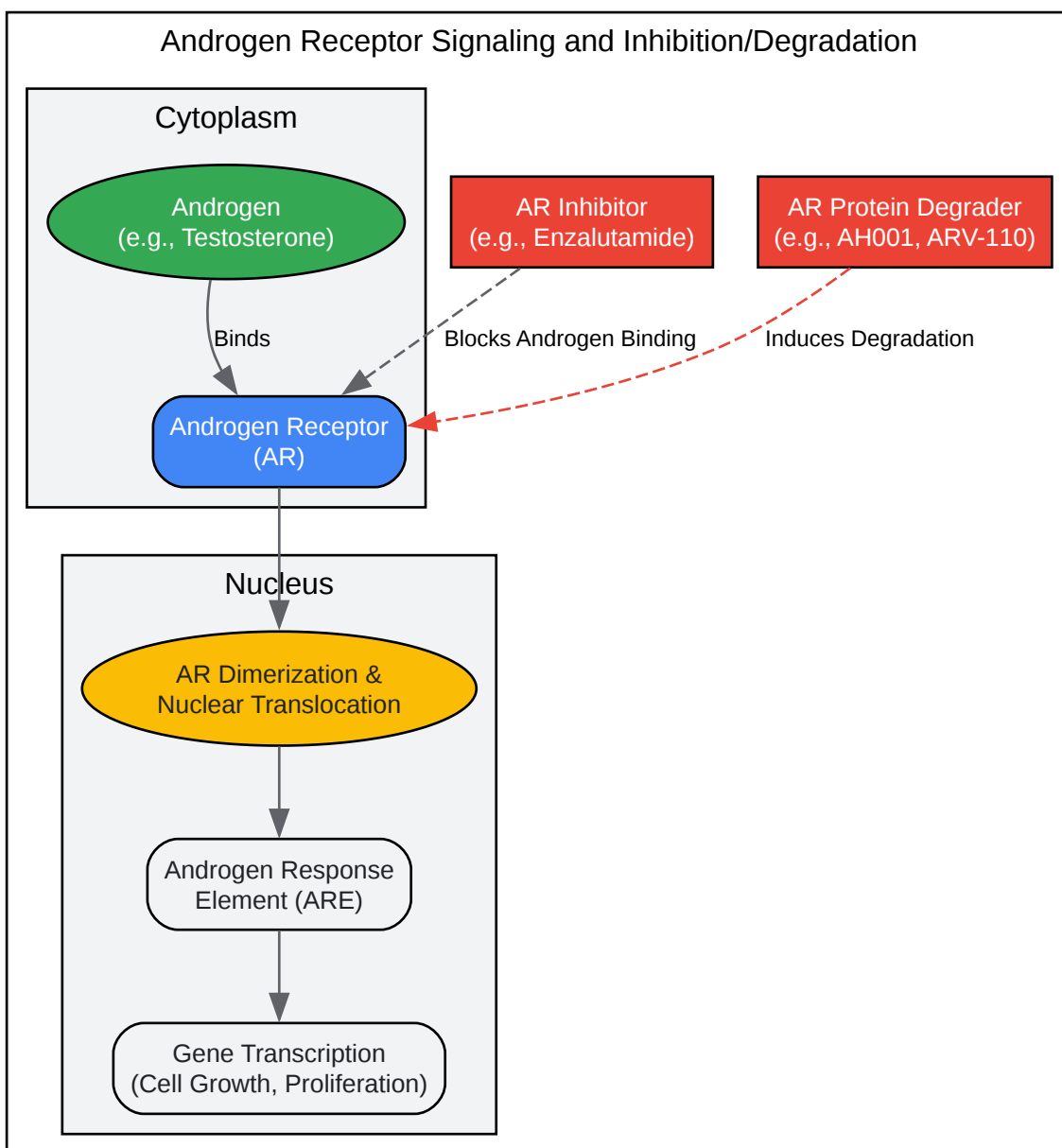
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Caption: Mechanism of action of a PROTAC protein degrader.



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Caption: Workflow for evaluating protein degrader efficacy.



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Caption: Androgen receptor signaling and points of intervention.

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